molecular formula C21H15ClO4S B5478897 4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 3-methoxybenzoate

4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 3-methoxybenzoate

Cat. No.: B5478897
M. Wt: 398.9 g/mol
InChI Key: ZALLQPDTZKNKGA-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 3-methoxybenzoate” is an organic compound. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a methoxy group (an oxygen atom bonded to a methyl group), and a thienyl group (a sulfur-containing ring structure). The presence of the acryloyl group indicates that the compound might be involved in polymerization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of differing electron density due to the presence of various functional groups, which could affect its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would depend on its exact molecular structure. The presence of the acryloyl group suggests that it might undergo polymerization reactions. The thienyl and methoxy groups could also potentially participate in various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its spectral properties .

Mechanism of Action

Without specific information about the use or intended use of this compound, it’s difficult to provide details about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “4-chloro-2-[3-(2-thienyl)acryloyl]phenyl 3-methoxybenzoate” would require appropriate safety precautions. Without specific information, it’s difficult to provide details about its potential hazards .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of polymers or other organic compounds, or in various types of chemical research .

Properties

IUPAC Name

[4-chloro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClO4S/c1-25-16-5-2-4-14(12-16)21(24)26-20-10-7-15(22)13-18(20)19(23)9-8-17-6-3-11-27-17/h2-13H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALLQPDTZKNKGA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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